Oxolane;trichlorochromium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chromium salts, including Chromium(III) chloride, are used as precursors in the synthesis of chromium-based catalysts .

- These catalysts are used in various chemical reactions, including the ethylene tetramerization .

Catalyst Synthesis

Nanoparticle Synthesis

Electrodeposition

- Chromium(III) chloride tetrahydrofuran complex (1:3) is a common starting material in the synthesis of organometallic and coordination compounds of Chromium .

- This has applications in various fields, including materials science and catalysis .

- Chromium(III) chloride tetrahydrofuran complex (1:3) has been actively used as a component of the ethylene tetramerization catalyst system .

- The catalyst prepared using well-defined [CrCl2(μ-Cl)(thf)2]2 as a starting material exhibited a reliably high activity (6600 kg/g-Cr/h; 1-octene selectivity at 40 °C, 75%), while that of the one prepared using the impure CrCl3(thf)3 was inconsistent and relatively low (~3000 kg/g-Cr/h) .

Organometallic and Coordination Compounds Synthesis

Ethylene Tetramerization Catalyst

Water Soluble Crystalline Chromium Source

- Chromium(III) chloride tetrahydrofuran complex (1:3) is a common starting material in the synthesis of organometallic and coordination compounds of Chromium .

- This has applications in various fields, including materials science and catalysis .

- Chromium(III) chloride tetrahydrofuran complex (1:3) has been actively used as a component of the ethylene tetramerization catalyst system .

- The catalyst prepared using well-defined [CrCl2(μ-Cl)(thf)2]2 as a starting material exhibited a reliably high activity (6600 kg/g-Cr/h; 1-octene selectivity at 40 °C, 75%), while that of the one prepared using the impure CrCl3(thf)3 was inconsistent and relatively low (~3000 kg/g-Cr/h) .

Synthesis of Organometallic and Coordination Compounds

Ethylene Tetramerization Catalyst

Water Soluble Crystalline Chromium Source

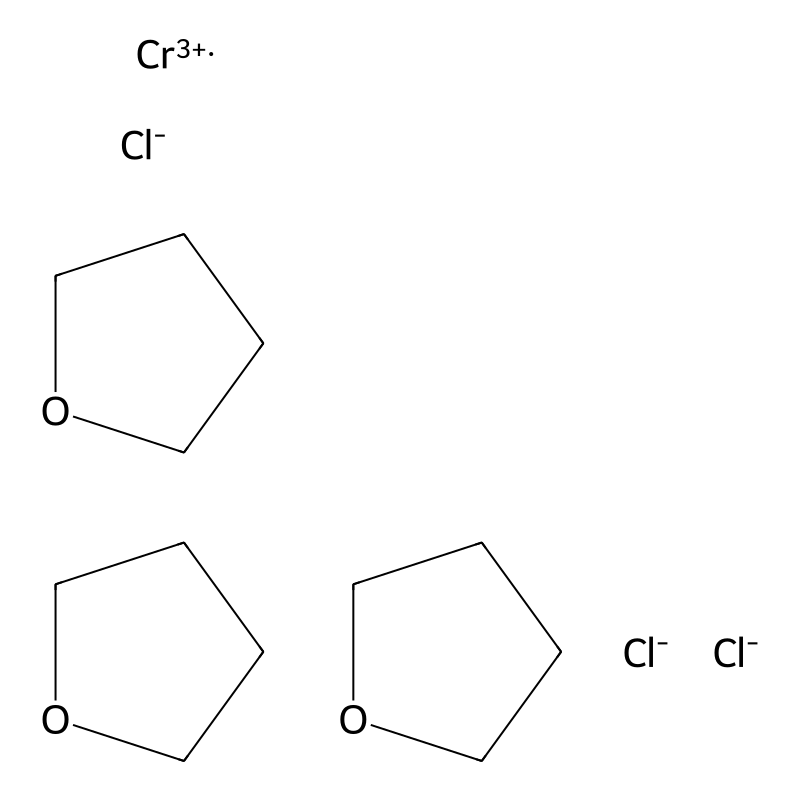

Oxolane;trichlorochromium, also known as Chromium(III) Chloride Tetrahydrofuran Complex, is a coordination compound characterized by the molecular formula . This compound features a chromium center coordinated with three chloride ions and a tetrahydrofuran ligand, which enhances its solubility and reactivity in various chemical environments. The presence of the oxolane (tetrahydrofuran) ligand contributes to its unique properties, making it useful in catalysis and organic synthesis .

- Alkylation Reactions: It can promote the alkylation of various substrates, enhancing the formation of carbon-carbon bonds.

- Polymerization Processes: The compound is utilized in polymer chemistry to initiate or catalyze polymerization reactions, particularly in creating complex macromolecules.

- Electrophilic Substitution: It can act as an electrophile in substitution reactions involving aromatic compounds .

Oxolane;trichlorochromium can be synthesized through several methods:

- Direct Reaction: Mixing chromium(III) chloride with tetrahydrofuran under controlled conditions can yield the complex. The reaction typically requires careful temperature control to ensure complete coordination.

- Solvent-Assisted Methods: Utilizing solvents that stabilize the intermediate complexes can enhance yield and purity.

- Catalytic Approaches: Employing other catalysts to facilitate the formation of the oxolane complex from chromium(III) sources can also be effective .

Oxolane;trichlorochromium has several applications across various fields:

- Catalysis: It is primarily used as a catalyst in organic synthesis, particularly for reactions requiring Lewis acid catalysts.

- Materials Science: The compound is investigated for its potential use in developing new materials, especially in polymers and coatings.

- Pharmaceuticals: Its role as a potential therapeutic agent is being explored, particularly concerning its biological activity related to glucose metabolism .

Interaction studies involving oxolane;trichlorochromium focus on its reactivity with various organic substrates and its role as a catalyst. Research indicates that it can effectively interact with electron-rich compounds, facilitating various chemical transformations. Additionally, studies on its interaction with biological molecules could provide insights into its potential health benefits or toxicological effects .

Several compounds share similarities with oxolane;trichlorochromium, particularly other chromium complexes. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Chromium(III) Chloride | CrCl₃ | Basic salt form without ligands |

| Chromium(III) Acetate | Cr(C₂H₃O₂)₃ | Used in organic synthesis and as a mordant |

| Chromium(III) Nitrate | Cr(NO₃)₃ | Soluble in water; used in various chemical processes |

| Chromium(III) Sulfate | Cr₂(SO₄)₃ | Commonly used in water treatment |

Oxolane;trichlorochromium stands out due to its unique coordination with tetrahydrofuran, which enhances its solubility and catalytic properties compared to simpler chromium salts .

GHS Hazard Statements

H228 (97.5%): Flammable solid [Danger Flammable solids];

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant